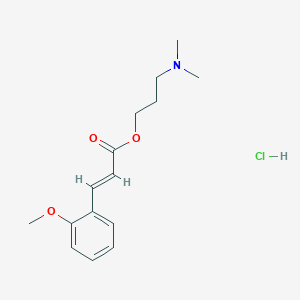
1-phenyl-2-(2-pyridinyl)ethanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-2-(2-pyridinyl)ethanone oxime, also known as PPEO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the popular drug, ketamine, and has been found to have similar properties in terms of its effects on the brain and nervous system. In
Wirkmechanismus
The mechanism of action of 1-phenyl-2-(2-pyridinyl)ethanone oxime is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to enhance synaptic plasticity, leading to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
1-phenyl-2-(2-pyridinyl)ethanone oxime has been found to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation. 1-phenyl-2-(2-pyridinyl)ethanone oxime has also been found to increase the expression of certain genes involved in synaptic plasticity, further supporting its potential use in the treatment of mental health disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-phenyl-2-(2-pyridinyl)ethanone oxime in lab experiments is its similarity to ketamine, which is a well-studied drug with known effects on the brain and nervous system. This allows for easier comparison of results between studies. However, 1-phenyl-2-(2-pyridinyl)ethanone oxime has some limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-phenyl-2-(2-pyridinyl)ethanone oxime. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration method for 1-phenyl-2-(2-pyridinyl)ethanone oxime in humans. Other potential future directions include exploring the effects of 1-phenyl-2-(2-pyridinyl)ethanone oxime on other neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as investigating its potential as a tool for studying synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of 1-phenyl-2-(2-pyridinyl)ethanone oxime involves the reaction of 1-phenyl-2-(2-pyridinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is 1-phenyl-2-(2-pyridinyl)ethanone oxime, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is important for accurate scientific research results.
Wissenschaftliche Forschungsanwendungen
1-phenyl-2-(2-pyridinyl)ethanone oxime has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the brain and nervous system as ketamine, which is a popular drug used for treating depression and other mental health disorders. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in the treatment of mental health disorders.
Eigenschaften
IUPAC Name |
(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADUEDMKDJYKA-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)
![1-[(4-bromophenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5398480.png)
![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)


![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-4-piperidinecarboxamide](/img/structure/B5398560.png)